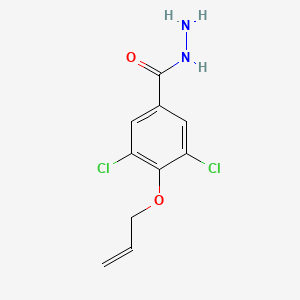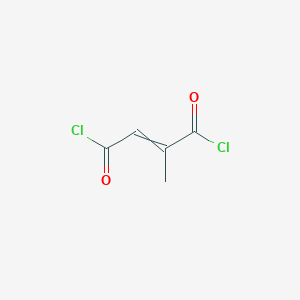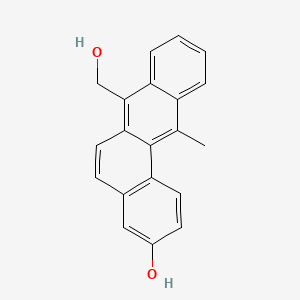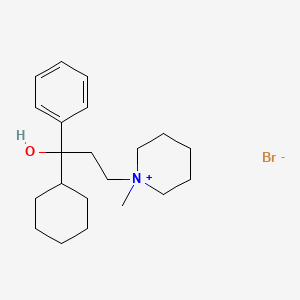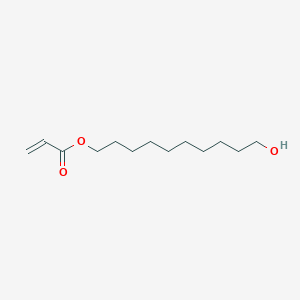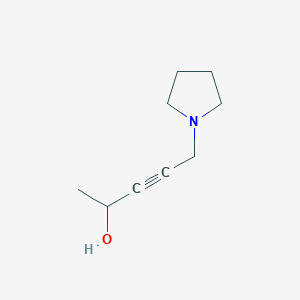
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is an organic compound with the molecular formula C9H15NO It is a derivative of 3-pentyn-2-ol, where a pyrrolidinyl group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- typically involves the reaction of 3-pentyn-2-ol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-pentyn-2-ol is replaced by the pyrrolidinyl group. This reaction can be catalyzed by acids or bases to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl group to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-2-ol: The parent compound without the pyrrolidinyl group.
5-(1-Pyrrolidinyl)-3-pentyn-1-ol: A similar compound with the pyrrolidinyl group attached to a different carbon atom.
2-Phenyl-5-(1-pyrrolidinyl)-3-pentyn-2-ol: A derivative with a phenyl group.
Uniqueness
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24642-57-7 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C9H15NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-3,6-8H2,1H3 |
InChI Key |
KTTFGJDKIXTHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



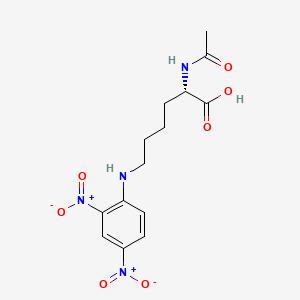
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)


